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Compound of Interest

Compound Name: 3-Nitrobutyrophenone

Cat. No.: B1360299 Get Quote

Synthesis of 3-Nitrobutyrophenone: An
Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-
Nitrobutyrophenone. The synthesis is a two-step process commencing with the Friedel-Crafts

acylation of benzene with butyryl chloride to yield butyrophenone. The subsequent step

involves the nitration of the butyrophenone intermediate to produce the final product, 3-
Nitrobutyrophenone. This protocol is intended for researchers, scientists, and professionals in

the field of drug development and organic synthesis. All quantitative data is summarized, and a

detailed experimental workflow is provided.

Introduction
Butyrophenones are a class of organic compounds that form the structural basis for many

pharmaceuticals, particularly antipsychotic medications. The introduction of a nitro group onto

the aromatic ring can serve as a key step in the synthesis of more complex molecules and

active pharmaceutical ingredients. This protocol details a reliable method for the synthesis of 3-
Nitrobutyrophenone, a potentially valuable intermediate in medicinal chemistry. The synthesis

proceeds through a Friedel-Crafts acylation followed by electrophilic aromatic substitution

(nitration).
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Experimental Protocols
Part 1: Synthesis of Butyrophenone via Friedel-Crafts
Acylation
This procedure outlines the synthesis of butyrophenone from benzene and butyryl chloride

using aluminum chloride as a Lewis acid catalyst.

Materials:

Benzene (anhydrous)

Butyryl chloride

Aluminum chloride (anhydrous)

Dichloromethane (anhydrous)

Hydrochloric acid (5% aqueous solution)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask (250 mL)

Reflux condenser with a drying tube

Addition funnel

Magnetic stirrer and stir bar

Ice bath

Heating mantle

Separatory funnel
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Rotary evaporator

Procedure:

Set up a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser

fitted with a drying tube containing calcium chloride, and an addition funnel.

In a dry fume hood, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of

anhydrous dichloromethane to the flask.

Cool the flask in an ice bath with stirring.

Add a solution of butyryl chloride (10.65 g, 0.1 mol) in 20 mL of anhydrous dichloromethane

to the addition funnel.

Add the butyryl chloride solution dropwise to the stirred suspension of aluminum chloride

over 30 minutes, maintaining the temperature below 10 °C.

After the addition is complete, add benzene (7.81 g, 0.1 mol) dropwise over 30 minutes,

again keeping the temperature below 10 °C.

Once the addition of benzene is complete, remove the ice bath and allow the reaction

mixture to warm to room temperature.

Heat the mixture to reflux (approximately 40 °C) for 2 hours.

Cool the reaction mixture back to 0 °C in an ice bath.

Slowly and carefully quench the reaction by pouring the mixture over 100 g of crushed ice in

a beaker.

Transfer the mixture to a separatory funnel and add 50 mL of 5% hydrochloric acid. Shake

well and separate the layers.

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium

bicarbonate solution, and 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate

using a rotary evaporator to obtain crude butyrophenone as an oil.

The product can be purified by vacuum distillation.

Part 2: Synthesis of 3-Nitrobutyrophenone via Nitration
This procedure describes the nitration of butyrophenone using a mixture of nitric acid and

sulfuric acid.

Materials:

Butyrophenone

Concentrated sulfuric acid (98%)

Concentrated nitric acid (70%)

Crushed ice

Deionized water

Ethanol

Three-neck round-bottom flask (250 mL)

Mechanical stirrer

Dropping funnel

Thermometer

Ice-salt bath

Büchner funnel and flask

Procedure:
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In a 250 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a

thermometer, place concentrated sulfuric acid (50 mL).

Cool the flask in an ice-salt bath to between -5 °C and 0 °C with stirring.

Slowly add butyrophenone (7.41 g, 0.05 mol) dropwise to the cold sulfuric acid, ensuring the

temperature does not exceed 5 °C.

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric

acid (4.73 g, 0.075 mol) to concentrated sulfuric acid (15 mL) and cool the mixture in an ice

bath.

Add the cold nitrating mixture to the dropping funnel.

Add the nitrating mixture dropwise to the stirred butyrophenone solution over 30 minutes,

maintaining the reaction temperature between -5 °C and 0 °C.

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30

minutes.

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker

with vigorous stirring.

Allow the ice to melt completely. The crude 3-Nitrobutyrophenone will precipitate as a solid.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the solid with copious amounts of cold deionized water until the washings are neutral

to litmus paper.

Recrystallize the crude product from ethanol to obtain pure 3-Nitrobutyrophenone.

Dry the purified crystals in a desiccator.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-
Nitrobutyrophenone.
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Parameter Butyrophenone 3-Nitrobutyrophenone

Molecular Formula C₁₀H₁₂O C₁₀H₁₁NO₃

Molecular Weight 148.20 g/mol 193.20 g/mol

Appearance Colorless oil Yellowish solid

Melting Point 11-14 °C 61 °C[1]

Boiling Point 232.3 °C 271.6 °C (Predicted)[1]

Theoretical Yield
Based on 0.1 mol limiting

reagent (14.82 g)

Based on 0.05 mol limiting

reagent (9.66 g)

Expected 1H NMR (CDCl₃)

δ 7.95 (d, 2H), 7.55 (t, 1H),

7.45 (t, 2H), 2.95 (t, 2H), 1.75

(sext, 2H), 1.00 (t, 3H)

δ 8.75 (s, 1H), 8.40 (d, 1H),

8.25 (d, 1H), 7.70 (t, 1H), 3.10

(t, 2H), 1.80 (sext, 2H), 1.05 (t,

3H)

Expected 13C NMR (CDCl₃)
δ 200.5, 137.0, 132.8, 128.5,

128.0, 40.5, 18.0, 13.9

δ 198.5, 148.5, 137.0, 134.0,

129.5, 127.0, 122.5, 41.0,

18.0, 13.8

Expected IR (KBr)

~3060 (Ar C-H), ~2960 (Alkyl

C-H), ~1685 (C=O), ~1600,

1450 (C=C) cm⁻¹

~3100 (Ar C-H), ~2960 (Alkyl

C-H), ~1700 (C=O), ~1530

(asym N-O), ~1350 (sym N-O)

cm⁻¹

Note: Expected NMR and IR data are predicted based on the structure and data for similar

compounds.
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Step 1: Friedel-Crafts Acylation

Step 2: Nitration

Benzene + Butyryl Chloride + AlCl₃
in Dichloromethane

Reaction at 0°C to Reflux

Quenching with Ice/HCl
Aqueous Workup

Butyrophenone (Intermediate)

Butyrophenone + HNO₃/H₂SO₄

Use as starting material

Reaction at -5°C to 0°C

Precipitation on Ice
Filtration & Recrystallization

3-Nitrobutyrophenone (Final Product)

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Nitrobutyrophenone.
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Signaling Pathway Diagram

Friedel-Crafts Acylation Mechanism

Nitration Mechanism

Butyryl Chloride

Acylium Ion
(Electrophile)

+ AlCl₃

AlCl₃

Sigma Complex
(Carbocation Intermediate)

Benzene

+ Acylium Ion

Butyrophenone

- H⁺

Butyrophenone

Product from Step 1

HNO₃

Nitronium Ion (NO₂⁺)
(Electrophile)

+ H₂SO₄

H₂SO₄

Sigma Complex
(Carbocation Intermediate)

+ NO₂⁺

3-Nitrobutyrophenone

- H⁺
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Caption: Reaction mechanisms for the synthesis of 3-Nitrobutyrophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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